molecular formula C12H16 B048628 Phenylcyclohexane CAS No. 827-52-1

Phenylcyclohexane

Cat. No. B048628
M. Wt: 160.25 g/mol
InChI Key: IGARGHRYKHJQSM-UHFFFAOYSA-N
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Patent
US04169857

Procedure details

A cyclohexylbenzene-cyclohexanone-phenol-containing mixture, for example as obtained by the cleavage of cyclohexylbenzene hydroperoxide, is separated by first catalytically hydrogenating selectively the phenol in the mixture, resulting in a mixture of cyclohexylbenzene, which is unchanged, and cyclohexanone; the thus obtained mixture is subjected to fractional distillation to obtain cyclohexylbenzene which can be returned as to a process for the production of cyclohexylbenzene hydroperoxide, and cyclohexanone.
Name
cyclohexylbenzene cyclohexanone phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexylbenzene hydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(=O)CCCCC1.C1(O)C=CC=CC=1.[O-]O.C1(C2C=CC=CC=2)CCCCC1.C1(=O)CCCCC1>>[CH:7]1([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1 |f:0.1.2,3.4|

Inputs

Step One
Name
cyclohexylbenzene cyclohexanone phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=CC=C1.C1(CCCCC1)=O.C1(=CC=CC=C1)O
Step Two
Name
cyclohexylbenzene hydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(CCCCC1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated by first catalytically hydrogenating selectively the phenol in the mixture
CUSTOM
Type
CUSTOM
Details
resulting in a mixture of cyclohexylbenzene, which
DISTILLATION
Type
DISTILLATION
Details
the thus obtained mixture is subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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